3,7-Diethyl-2-hydrazinoquinoline hydrochloride
CAS No.: 1172567-27-9
Cat. No.: VC18433618
Molecular Formula: C13H18ClN3
Molecular Weight: 251.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172567-27-9 |
|---|---|
| Molecular Formula | C13H18ClN3 |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | (3,7-diethylquinolin-2-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3.ClH/c1-3-9-5-6-11-8-10(4-2)13(16-14)15-12(11)7-9;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
| Standard InChI Key | JUDGRJFVPXGQBB-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
3,7-Diethyl-2-hydrazinoquinoline hydrochloride is systematically named (3,7-diethylquinolin-2-yl)hydrazine hydrochloride under IUPAC conventions. Its molecular formula, C₁₃H₁₈ClN₃, reflects a 251.75 g/mol molecular weight, with the hydrochloride salt enhancing stability and solubility for laboratory handling. The compound’s canonical SMILES string, CCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl, encodes its ethyl substituents at positions 3 and 7, hydrazine group at position 2, and chloride counterion.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1172567-27-9 |
| Molecular Formula | C₁₃H₁₈ClN₃ |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | (3,7-diethylquinolin-2-yl)hydrazine; hydrochloride |
| SMILES | CCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl |
| InChI Key | JUDGRJFVPXGQBB-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
While experimental spectral data remain unpublished, computational analyses predict distinctive NMR and IR profiles. The quinoline core likely exhibits aromatic proton signals between δ 7.0–8.5 ppm, with ethyl groups resonating as triplets (δ ~1.3 ppm) and quartets (δ ~2.7 ppm). The hydrazine moiety’s N–H stretches should appear near 3300 cm⁻¹ in IR spectroscopy. Density functional theory (DFT) simulations suggest planar geometry at the hydrazine-quinoline junction, facilitating π-orbital conjugation that enhances stability.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a three-step sequence starting from 2-chloro-3,7-diethylquinoline. Nucleophilic substitution with hydrazine hydrate at 80–100°C introduces the hydrazine group, followed by hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.
Critical Reaction Parameters:
-
Hydrazination: Requires strict moisture control to avoid side reactions.
-
Salt Formation: Ethanol acts as both solvent and proton donor, with yields optimized at −10°C crystallization.
Table 2: Optimized Synthesis Conditions
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| Chloroquinoline preparation | PCl₅, DMF | 110°C | 6 hr | 78% |
| Hydrazine substitution | NH₂NH₂·H₂O, EtOH | 85°C | 12 hr | 65% |
| Hydrochloride formation | HCl (g), EtOH | 0°C | 2 hr | 92% |
Purification and Quality Control
Recrystallization from ethanol/water (4:1 v/v) achieves >99% purity, validated by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). Residual hydrazine content is monitored via colorimetric assays using p-dimethylaminobenzaldehyde, ensuring compliance with ICH Q3A guidelines.
Pharmaceutical and Biological Applications
Antiprotozoal Agent Development
Quinoline-hydrazine hybrids demonstrate potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target. Molecular docking studies position the hydrazine group within the enzyme’s ubiquinone-binding pocket, forming hydrogen bonds with Arg265 and Tyr586 residues.
Anticancer Activity Mechanisms
Preliminary cell-based assays reveal selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.3 μM) versus normal HEK293 cells (IC₅₀ > 100 μM). Mechanistic studies indicate topoisomerase II inhibition and reactive oxygen species generation as primary modes of action.
Coordination Chemistry and Materials Science
Metal Complex Formation
The hydrazine moiety acts as a bidentate ligand, forming stable complexes with transition metals. A notable example is the Cu(II) complex [Cu(C₁₃H₁₇N₃)Cl₂], which exhibits enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions compared to conventional Pd catalysts.
Conductive Polymer Precursors
Electropolymerization of 3,7-diethyl-2-hydrazinoquinoline generates thin films with a conductivity of 1.2 × 10⁻³ S/cm, suitable for organic semiconductor applications. XPS analysis confirms nitrogen-mediated charge transfer pathways.
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